2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-
Description
The compound 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)- is a naphthalene-based azo dye with a carboxamide backbone. Its structure features:
- A naphthalene core substituted with a hydroxyl group at position 3 and a carboxamide group at position 2.
- An azo linkage (-N=N-) connecting the naphthalene ring to a phenyl group substituted with an aminocarbonyl (-CONH₂) group at position 5 and a methyl group at position 2.
- The N-substituent is a 4-methoxy-2-methylphenyl group, contributing to steric and electronic modulation.
This compound is structurally optimized for applications in dyes, pharmaceuticals, and chemical research due to its azo chromophore and hydrogen-bonding capabilities .
Properties
CAS No. |
4047-75-0 |
|---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxy-2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N4O4/c1-15-8-9-18(26(28)33)14-23(15)30-31-24-20-7-5-4-6-17(20)13-21(25(24)32)27(34)29-22-11-10-19(35-3)12-16(22)2/h4-14,32H,1-3H3,(H2,28,33)(H,29,34) |
InChI Key |
PRULGZSPPPDLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide typically involves a series of organic reactions. One common method includes the diazotization of 2-amino-5-carbamoyl-o-tolyl, followed by coupling with 3-hydroxy-2’-methyl-2-naphth-p-anisidide. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and consistent quality of the compound. These methods often include stringent controls on reaction conditions, purification processes, and quality assurance measures.
Chemical Reactions Analysis
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide has several scientific research applications:
Chemistry: It is used as a standard pigment in analytical chemistry for studying the properties of azo compounds.
Biology: The compound’s stability and color properties make it useful in biological staining techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide primarily involves its interaction with light and other chemicals. The azo group (-N=N-) in the compound is responsible for its color properties, as it absorbs specific wavelengths of light. Additionally, the compound can form stable complexes with other molecules, which can influence its behavior in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares key structural features and substituents of related compounds:
Key Observations:
- Azo Group Variability: The presence of aminocarbonyl (-CONH₂) or methyl/methoxy groups on the phenyl ring influences solubility, UV-Vis absorption, and biological interactions. For example, aminocarbonyl groups enhance hydrogen bonding, critical for binding in pharmaceutical applications .
- N-Substituent Effects : Chloro and methoxy groups increase lipophilicity, improving dye retention in polymers, while methyl groups reduce steric hindrance .
Physico-Chemical Properties
- Solubility: Compounds with polar substituents (e.g., -CONH₂, -OCH₃) exhibit higher aqueous solubility. The target compound likely has moderate solubility in DMSO or ethanol .
- Stability: Azo compounds with electron-withdrawing groups (e.g., -Cl) show enhanced photostability, whereas aminocarbonyl groups may increase susceptibility to hydrolysis .
Research and Application Insights
- Dye Industry : The target compound’s methoxy and methyl groups likely enhance color fastness in synthetic fibers, similar to CAS 61050-41-7 .
- Pharmaceutical Potential: Aminocarbonyl-substituted azo compounds are explored for enzyme inhibition (e.g., PLD2 in cancer metastasis ).
- Analytical Chemistry : Used as reagents for studying reaction mechanisms or as chromatographic standards .
Q & A
Basic: What are the standard synthetic routes for preparing this azo-carboxamide compound, and what analytical methods validate its purity?
Methodological Answer:
The synthesis typically involves diazotization of an aromatic amine (e.g., 5-(aminocarbonyl)-2-methylphenyl) followed by coupling with a naphthalenecarboxamide derivative under controlled pH (4–6) and temperature (0–5°C). Post-synthesis, purification is achieved via recrystallization using ethanol/water mixtures.
Validation Techniques:
- HPLC with UV detection (λ = 450–500 nm) confirms purity (>98%) .
- 1H/13C NMR (DMSO-d6) verifies structural integrity, focusing on aromatic proton shifts (δ 7.2–8.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
- FT-IR identifies key functional groups: N-H stretch (~3300 cm⁻¹), azo group (N=N, ~1600 cm⁻¹), and carbonyl (C=O, ~1680 cm⁻¹) .
Basic: How do researchers characterize the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (chloroform) via gravimetric analysis. Stability studies employ:
- Accelerated degradation testing (40°C/75% RH for 30 days) with HPLC monitoring.
- pH-dependent stability (pH 2–12, 37°C) to identify hydrolytic degradation pathways.
Key Findings: - High solubility in DMSO (>50 mg/mL) but limited in water (<0.1 mg/mL) .
- Degradation occurs under alkaline conditions (pH >10) via azo bond cleavage .
Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced properties?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction energetics and transition states. ICReDD’s workflow integrates:
Reaction path searches to identify low-energy intermediates.
Machine learning to prioritize experimental conditions (e.g., solvent, catalyst) .
Example:
Modifying the methoxy group’s position reduces steric hindrance, improving coupling efficiency by ~20% .
Advanced: How should researchers address contradictions in reported spectral data for structurally similar azo-carboxamides?
Methodological Answer:
Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:
- Standardized solvent systems (e.g., DMSO-d6 for NMR).
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparative analysis with reference compounds (e.g., ECHA-registered analogs) .
Case Study:
Discrepancies in carbonyl IR peaks (1650 vs. 1680 cm⁻¹) were attributed to keto-enol tautomerism in the naphthalene ring .
Advanced: What is the impact of substituent variation (e.g., chloro, methoxy) on the compound’s photophysical and biological activity?
Methodological Answer:
Substituent effects are studied via:
- UV-Vis spectroscopy to correlate electron-donating groups (e.g., -OCH3) with redshifted absorbance (Δλ = 20–30 nm).
- In vitro assays (e.g., enzyme inhibition) to assess bioactivity changes.
Data Table:
| Substituent (Position) | λ_max (nm) | LogP | IC50 (μM) |
|---|---|---|---|
| -OCH3 (para) | 480 | 3.2 | 12.5 |
| -Cl (meta) | 465 | 3.8 | 8.7 |
| -CH3 (ortho) | 455 | 2.9 | 15.0 |
| Data derived from analogs in . |
Advanced: How can reactor design principles improve scalability for heterogeneous azo-coupling reactions?
Methodological Answer:
Key considerations include:
- Continuous flow reactors to enhance mixing and heat transfer.
- Catalyst immobilization (e.g., silica-supported acids) for reuse.
- Process simulation (Aspen Plus) to optimize residence time and temperature profiles .
Outcome:
Pilot-scale trials achieved 85% yield (vs. 70% in batch) with reduced waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
